5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Description
5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 4-methoxyphenylamino substituent at the methylidene position of the diazinane-trione core. This compound is synthesized via rhodium(III)-catalyzed oxidative [3+3] annulation between 5-arylbarbituric acid derivatives and 1,3-enynes, yielding a yellow oil with a high purity (96%) after flash column chromatography .
Properties
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-16-12(18)11(13(19)17(2)14(16)20)8-15-9-4-6-10(21-3)7-5-9/h4-8,18H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTOGCOPKDAVQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=CC=C(C=C2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the reaction of 4-methoxyaniline with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the diazinane ring. Common reagents used in this synthesis include sodium borohydride (NaBH4) for reduction and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality product.
Chemical Reactions Analysis
Hydrolysis of the Diazinane Core
The trione system undergoes selective hydrolysis under controlled conditions:
Oxidation of the Methylidene Group
The methylidene (-CH=N-) bridge participates in oxidation reactions:
Substitution at the Methoxy Group
The para-methoxy substituent undergoes electrophilic aromatic substitution:
Cycloaddition Reactions
The conjugated system participates in Diels-Alder reactions:
Reductive Transformations
Catalytic hydrogenation targets specific functional groups:
Complexation Behavior
The compound acts as a polydentate ligand:
Key Structural Influences on Reactivity
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Electron-Withdrawing Trione System : Enhances electrophilic character at the methylidene carbon.
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Methoxyphenyl Donor Effects : Directs substitution patterns via resonance (+M effect).
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Conjugated π-System : Enables cycloadditions and redox ambivalence.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. The compound features a diazinane core and a methoxy-substituted phenyl group, with the molecular formula , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The diazinane ring contributes to its unique chemical properties and potential biological activities.
Biological Applications
The compound has shown promise in several biological applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial properties against a wide range of microorganisms. Compounds with methoxy substitutions often enhance solubility and bioactivity .
- Antioxidant Properties : Research indicates that related compounds may possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases .
- Anti-Cancer Potential : Some derivatives have been investigated for their potential as anti-cancer agents. For instance, platinum(II) complexes of Schiff bases derived from similar structures have shown better toxicity profiles compared to traditional chemotherapy agents like Cisplatin .
Antimicrobial Activity
A study on Schiff bases derived from 4-aminoantipyrine demonstrated significant antimicrobial activity against various pathogens. The incorporation of methoxy groups was found to enhance the efficacy of these compounds .
Anti-Cancer Properties
Research involving platinum complexes of Schiff bases indicated promising results in inhibiting cancer cell proliferation. These complexes were noted for their reduced toxicity compared to conventional drugs, suggesting a potential for developing safer cancer therapies .
Mechanism of Action
The mechanism of action of 5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their synthesis, and properties:
Structural and Electronic Comparisons
- Substituent Effects: The 4-methoxyphenylamino group in the target compound donates electrons via resonance, increasing stability compared to electron-withdrawing groups (e.g., 4-bromo in ). This may enhance solubility in polar solvents . Planarity: Compounds like 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione exhibit near-planar structures with dihedral angles <2°, facilitating π-π stacking and crystallinity . In contrast, bulky substituents (e.g., benzoyl-chlorophenyl in ) may disrupt planarity.
Crystallographic Insights
- X-ray studies on 5-(3,4-dimethoxybenzylidene)-1,3-dimethyl-diazinane-trione reveal intramolecular C-H···O interactions (2.65 Å) and planarity, which may correlate with enhanced thermal stability . Similar analyses for the target compound are lacking but could elucidate its solid-state behavior.
Biological Activity
5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione, also known by its IUPAC name 5-[(4-methoxyanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione (CAS Number: 223921-80-0), is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure features a diazinane ring with methoxy and amino functional groups that may contribute to its biological properties. The compound is typically encountered as a solid with a purity of around 90% .
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities. Below are some key areas of activity:
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of related compounds. For instance:
- Antibacterial Effects : Compounds with similar structural motifs have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using standard agar diffusion methods .
Antioxidant Activity
The antioxidant potential is another significant aspect:
- Free Radical Scavenging : Compounds containing methoxy and amino groups are often evaluated for their ability to scavenge free radicals. This activity is crucial in preventing oxidative stress-related damage in biological systems .
Anticancer Potential
Preliminary studies suggest that derivatives of diazinane compounds may exhibit anticancer properties:
- Cell Line Studies : In vitro assays on various cancer cell lines have demonstrated cytotoxic effects at specific concentrations. The mechanism often involves apoptosis induction and cell cycle arrest .
Data Tables
The following tables summarize the biological activities reported for similar compounds:
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Antibacterial | |
| Compound B | Antioxidant | |
| Compound C | Anticancer |
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial efficacy of various diazinane derivatives, researchers found that the presence of the methoxy group significantly enhanced the antibacterial activity against E. coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many standard antibiotics used in clinical settings.
Case Study 2: Antioxidant Properties
A comparative analysis using DPPH radical scavenging assays indicated that compounds with similar structures exhibited strong antioxidant activity. The results showed that the tested compound had an IC50 value significantly lower than that of common antioxidants like ascorbic acid.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-{[(4-Methoxyphenyl)amino]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves refluxing precursors (e.g., thiosemicarbazides, chloroacetic acid) in a mixture of DMF and acetic acid with sodium acetate as a catalyst. Reaction optimization should focus on parameters like temperature (80–100°C), stoichiometry of reactants (1:1–1:3 molar ratios), and solvent systems (DMF-acetic acid or DMF-ethanol for recrystallization). Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products. Reference similar protocols for benzylidene-diazinane derivatives .
Q. How can structural characterization of this compound be systematically validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray crystallography : Use single-crystal diffraction (100 K, Cu-Kα radiation) to resolve bond lengths (e.g., C–C: ~1.40 Å) and confirm the Z/E configuration of the methylidene group. Refinement parameters (R factor < 0.05) ensure accuracy .
- NMR and FTIR : Assign peaks for methoxy (δ ~3.8 ppm in H NMR) and carbonyl groups (1700–1750 cm in FTIR). Compare with structurally analogous 1,3-diazinane triones .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Use disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antiviral potential : Test against HIV-1 protease or reverse transcriptase via enzyme inhibition assays, given the activity of related 1,3-dioxolan-2-ylnucleosides .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s interaction with biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., HIV protease PDB: 1HIV). Validate with molecular dynamics simulations (100 ns) to assess stability .
- DFT calculations : Calculate electronic properties (HOMO-LUMO gaps, Mulliken charges) to predict reactivity. Compare with experimental IR and UV-Vis data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Systematically review literature using PRISMA guidelines to identify variables (e.g., assay protocols, solvent effects). Highlight discrepancies in IC values for related compounds .
- Experimental replication : Standardize conditions (e.g., cell line passage number, serum concentration) and include positive controls (e.g., doxorubicin for cytotoxicity) .
Q. How can the compound’s mechanism of action be rigorously investigated?
- Methodological Answer :
- Kinetic studies : Use stopped-flow spectroscopy to measure enzyme inhibition rates (e.g., for HIV protease) .
- Isotopic labeling : Synthesize C/N-labeled analogs to track metabolic pathways via NMR or mass spectrometry .
Q. What advanced crystallographic techniques address challenges in polymorphism analysis?
- Methodological Answer :
- Variable-temperature XRD : Analyze thermal stability (25–300 K) to detect phase transitions or conformational flexibility .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer to explain packing motifs .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC entries) with the Cambridge Structural Database to confirm novelty .
- Safety Protocols : Adhere to OSHA guidelines for handling reactive intermediates (e.g., isothiocyanates) and use fume hoods during synthesis .
- Ethical Compliance : Ensure biological testing follows institutional review board (IRB) protocols for cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
